molecular formula C10H12F2N2O2S B2373113 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine CAS No. 861225-13-0

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

Cat. No.: B2373113
CAS No.: 861225-13-0
M. Wt: 262.27
InChI Key: ASKZVHVGEJOXMV-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl, difluoromethyl, and ethylsulfonyl groups. Common reagents used in these reactions include cyclopropylamine, difluoromethylating agents, and ethylsulfonyl chloride. Reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring. Common reagents include halides and amines.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler molecules.

Scientific Research Applications

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine can be compared with other similar compounds, such as:

    4-Cyclopropyl-6-(trifluoromethoxy)pyrimidine: This compound has a trifluoromethoxy group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    4-Cyclopropyl-6-trifluoromethyl-1H-pyrazolo[3,4-]: This compound has a pyrazole ring fused to the pyrimidine ring, leading to distinct structural and functional characteristics.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-cyclopropyl-6-(difluoromethyl)-2-ethylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c1-2-17(15,16)10-13-7(6-3-4-6)5-8(14-10)9(11)12/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZVHVGEJOXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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